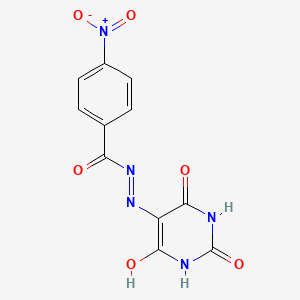
5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide, also known as PZQ, is a chemical compound that has been widely studied for its potential applications in scientific research. PZQ belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, PZQ has been found to have unique properties that make it useful for a variety of other applications.
Wirkmechanismus
The exact mechanism of action of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide is not fully understood. However, it is believed that this compound works by causing paralysis of the parasites, which makes them easier to eliminate from the body. This compound has also been found to have an effect on the immune system, which may help to reduce inflammation and other symptoms associated with parasitic infections.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been found to increase the levels of certain neurotransmitters in the brain, which may help to improve cognitive function. This compound has also been found to have anti-inflammatory effects, which may make it useful for treating a variety of different conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide in lab experiments is that it has been extensively studied and is well understood. This makes it easier to design experiments and interpret the results. However, there are also some limitations to using this compound in lab experiments. For example, this compound may not be effective against all types of parasites, and it may have different effects in different animal models.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide. One area of research that is currently being explored is the use of this compound as a potential treatment for other types of infections, including bacterial and viral infections. This compound may also have potential applications in the treatment of other conditions, such as inflammation and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Synthesemethoden
The synthesis of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 2-methoxybenzenesulfonyl chloride with isopropylamine to form an intermediate product. This intermediate product is then reacted with thioacetamide in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropyl-2-methoxybenzenesulfonamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for parasitic infections. This compound has been found to be effective against a number of different parasitic worms, including schistosomes and liver flukes.
Eigenschaften
IUPAC Name |
5-(1,1-dioxothiazinan-2-yl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S2/c1-11(2)15-23(19,20)14-10-12(6-7-13(14)21-3)16-8-4-5-9-22(16,17)18/h6-7,10-11,15H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNQNYISUWSUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)N2CCCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190797.png)

![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)

![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)
![3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)

![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)